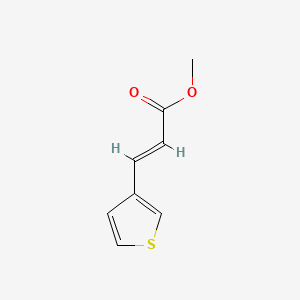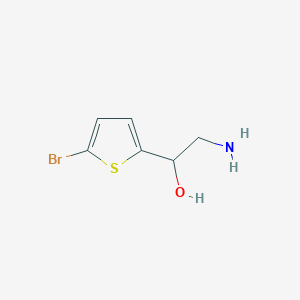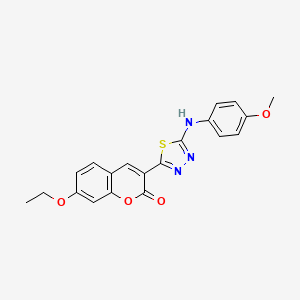![molecular formula C25H29N5O B2702183 2-[4-(3,5-dimethylbenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine CAS No. 923256-70-6](/img/structure/B2702183.png)
2-[4-(3,5-dimethylbenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of pyrimidine, which is a basic aromatic ring that consists of two nitrogen atoms. It’s a key component of several important biomolecules, including DNA and RNA . The compound also contains a piperazine ring, which is a common feature in many pharmaceuticals due to its ability to improve the pharmacokinetic properties of a drug .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrimidine ring and a piperazine ring, both of which are heterocyclic structures. The compound also contains several functional groups, including an amide group and potentially multiple aromatic rings .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. For example, the amide group could undergo hydrolysis under acidic or basic conditions, and the aromatic rings could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings could increase its stability and make it relatively non-reactive. The compound is likely to be solid at room temperature .Applications De Recherche Scientifique
Synthesis and Antiproliferative Activity
A study on the synthesis of derivatives similar to the compound of interest, specifically focusing on antiproliferative activity against human cancer cell lines, revealed that certain derivatives exhibited significant activity. Compounds were synthesized through nucleophilic substitution reactions and evaluated using the MTT assay method. Among these, several showed promising antiproliferative effects, particularly against cancer cell lines such as K562, Colo-205, MDA-MB 231, and IMR-32, highlighting their potential as anticancer agents (Mallesha et al., 2012).
Synthesis of Polyamides
Research into the synthesis of polyamides containing uracil and adenine derivatives, through reactions involving similar piperazine structures, has been conducted. These polyamides, characterized by molecular weights ranging approximately from 1000 to 5000, were found to be soluble in water, pointing to their potential application in biologically relevant materials (Hattori & Kinoshita, 1979).
Antimicrobial Activities
Thiazolidinone derivatives, incorporating pyrazine and piperazine rings, have been synthesized and evaluated for their antimicrobial properties. Novel series of these derivatives showed significant activity against a range of bacteria and fungi, suggesting their use as potent antimicrobial agents (Patel et al., 2012).
Anti-Hyperglycemic Agents
A series of novel N-(pyrimidin-4-yl)thiazol-2-amine derivatives were synthesized, showing dual-action as hypoglycemic agents by activating both GK and PPARγ. These compounds, particularly those containing ethyl 2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl-amino)thiazole-5-carboxylate, demonstrated significant efficacy in decreasing glucose levels in normal mice, highlighting their potential in diabetes treatment (Song et al., 2011).
Mécanisme D'action
Target of action
The compound contains a piperazine moiety, which is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . These drugs have various targets, depending on their specific structures and modifications.
Mode of action
The mode of action of a compound depends on its specific structure and the target it interacts with. Piperazine derivatives can interact with various targets, leading to different biological effects .
Biochemical pathways
The compound also contains a pyrimidine ring, which is a key component of many biologically important molecules, including nucleotides in DNA and RNA . Therefore, it might interact with biochemical pathways involving these molecules.
Pharmacokinetics
The ADME properties of a compound depend on its specific structure. Piperazine and pyrimidine derivatives can have various pharmacokinetic properties, depending on their specific structures and modifications .
Result of action
The result of the compound’s action would depend on its specific targets and mode of action. Piperazine and pyrimidine derivatives can have various biological effects, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(3,5-dimethylphenyl)-[4-[4-methyl-6-(4-methylanilino)pyrimidin-2-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O/c1-17-5-7-22(8-6-17)27-23-16-20(4)26-25(28-23)30-11-9-29(10-12-30)24(31)21-14-18(2)13-19(3)15-21/h5-8,13-16H,9-12H2,1-4H3,(H,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGRGPCSAYYRGFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=C2)C)N3CCN(CC3)C(=O)C4=CC(=CC(=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-fluorobenzenesulfonamide](/img/structure/B2702101.png)

![5-bromo-N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)furan-2-carboxamide](/img/structure/B2702104.png)

![[1-Methyl-3-phenyl-5-[3-(trifluoromethyl)phenoxy]pyrazol-4-yl]methyl 4-fluorobenzoate](/img/structure/B2702109.png)


![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2702115.png)

![N-(1-Cyano-2-methylpropyl)-1-[4-(trifluoromethyl)phenyl]pyrazole-4-carboxamide](/img/structure/B2702117.png)

![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]piperidine-4-carboxamide](/img/structure/B2702121.png)
